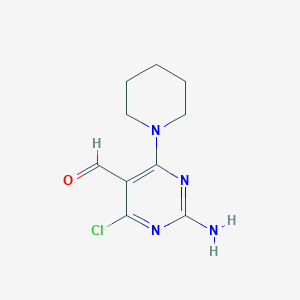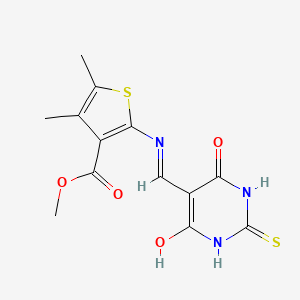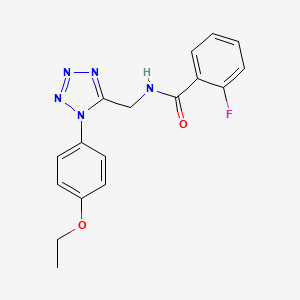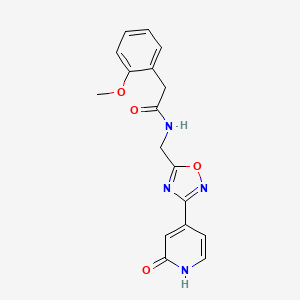![molecular formula C15H20N4O2 B2962492 1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-pentan-3-ylurea CAS No. 899985-30-9](/img/structure/B2962492.png)
1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-pentan-3-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalazinone is a heterocyclic compound that consists of a phthalazine core, which is a two nitrogen atom containing ring, fused to a ketone functional group . It’s a key intermediate in the synthesis of various compounds with high pharmacological properties .
Synthesis Analysis
The synthesis of phthalazinone derivatives often involves reactions with carbon electrophiles such as acid chlorides, acetylacetone, ethyl acetoacetate, and aromatic aldehydes . The hydrazide derivative reacted with acetophenone which in turn underwent Vielsmeier–Haack reaction .Molecular Structure Analysis
The molecular structure of a phthalazinone derivative like (4-OXO-3H-PHTHALAZIN-1-YL)ACETIC ACID has a molecular formula of C10H8N2O3 .Chemical Reactions Analysis
Phthalazinone derivatives can undergo various chemical reactions. For instance, the acetohydrazide derivative can react with carbon electrophiles to give some interesting heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of phthalazinone derivatives can vary. For example, (4-OXO-3H-PHTHALAZIN-1-YL)ACETIC ACID has an average mass of 204.182 Da and a monoisotopic mass of 204.053497 Da .Scientific Research Applications
Antimicrobial Activities
Research into derivatives of phthalazin-1(2H)-one, closely related to the core structure of 1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-pentan-3-ylurea, has demonstrated significant antimicrobial activities. For instance, a study by Sridhara et al. (2010) synthesized 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one derivatives, which exhibited antimicrobial properties against various bacterial and fungal strains, highlighting the potential of phthalazin-1(2H)-one derivatives in antimicrobial drug development Sridhara et al., 2010.
Heterocyclic Chemistry and Synthetic Methodology
The chemistry of this compound derivatives is central to the development of novel heterocyclic compounds with potential biological activities. François-Endelmond et al. (2010) developed a phosphine-mediated method for constructing 1,4-oxazepines and 1,3-oxazines, showcasing the versatility of phthalazin-1(2H)-one derivatives in synthesizing biologically active heterocycles François-Endelmond et al., 2010.
Antimicrobial and Fluorescence Characteristics
Another study by Önkol et al. (2008) reported on the synthesis of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives starting from phthalazin-1(2H)-one, demonstrating their antimicrobial properties against bacteria and fungi. This research further substantiates the potential of phthalazin-1(2H)-one derivatives in medicinal chemistry, particularly in developing antimicrobial agents Önkol et al., 2008.
Synthetic Applications in Organic Chemistry
Salehi et al. (2012) utilized a one-pot multicomponent reaction to synthesize triazolyl methoxy-phenyl indazolo[2,1-b]phthalazine-trione derivatives. This work highlights innovative approaches in organic synthesis, leveraging the structural complexity of phthalazin-1(2H)-one derivatives for constructing complex molecules with potential for further functionalization and study Salehi et al., 2012.
Mechanism of Action
Target of Action
Similar phthalazinone derivatives have been reported to inhibit key enzymes involved in cell cycle and cellular proliferation . For instance, Bromodomain-containing protein 4 (BRD4) has been identified as a target for some phthalazinone derivatives .
Mode of Action
It is known that phthalazinone derivatives can interact with their targets and influence gene transcription, cell cycle regulation, and apoptosis .
Biochemical Pathways
Similar phthalazinone derivatives have been reported to affect pathways related to cell cycle progression and apoptosis .
Result of Action
Similar phthalazinone derivatives have shown significant anti-proliferative activity against certain cancer cell lines .
Safety and Hazards
Future Directions
Phthalazinone derivatives have been found to have a wide range of pharmacological properties, making them a promising area for future research . They have potential applications in clinical medicine due to their pronounced antihypertensive properties, cardiotonic, anticonvulsant, antidiabetic, antithrombotic, antimicrobial, vasorelexant, antipyretic, analgesic, antitumor, and cytotoxic activities .
properties
IUPAC Name |
1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-pentan-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-3-10(4-2)17-15(21)16-9-13-11-7-5-6-8-12(11)14(20)19-18-13/h5-8,10H,3-4,9H2,1-2H3,(H,19,20)(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLZGQBRJQXFKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)NCC1=NNC(=O)C2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-difluorophenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide](/img/structure/B2962409.png)


![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2962413.png)

![(3,4-Dimethylphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2962415.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzamide](/img/structure/B2962421.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]propanamide](/img/structure/B2962422.png)
![3-(2-fluorophenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2962423.png)
![N-[[4-(Aminomethyl)-2-methylpyrazol-3-yl]methyl]-N-methylcyclohexanamine](/img/structure/B2962424.png)

![5-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2962429.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2962431.png)